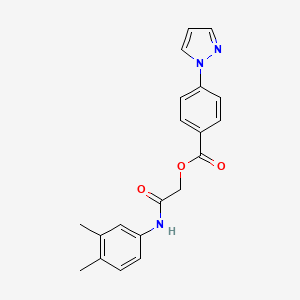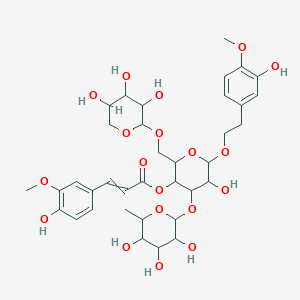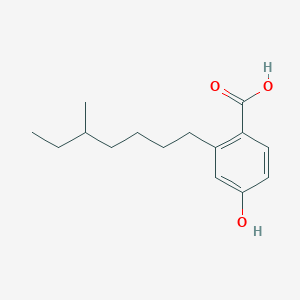
4-Hydroxy-2-(5-methylheptyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(5-methylheptyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. These compounds are characterized by a benzene ring bearing both a hydroxyl group and a carboxyl group. This particular compound is notable for its unique side chain, which includes a 5-methylheptyl group. Hydroxybenzoic acids are known for their diverse applications in various fields, including food, cosmetics, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(5-methylheptyl)benzoic acid typically involves the introduction of the 5-methylheptyl group to a hydroxybenzoic acid precursor. One common method is the Friedel-Crafts alkylation, where a hydroxybenzoic acid is reacted with a 5-methylheptyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of hydroxybenzoic acids often involves the use of petrochemical feedstocks. The process generally includes the oxidation of toluene derivatives followed by hydrolysis and purification steps. For this compound, the specific industrial methods would involve similar steps but tailored to introduce the 5-methylheptyl group efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(5-methylheptyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and aldehydes.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(5-methylheptyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(5-methylheptyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The carboxyl group can undergo ionization, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways, including oxidative stress responses and inflammatory processes .
Comparación Con Compuestos Similares
4-Hydroxy-2-(5-methylheptyl)benzoic acid can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Lacks the 5-methylheptyl group, making it less hydrophobic.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and pain relief.
3,5-Dihydroxybenzoic acid: Contains additional hydroxyl groups, enhancing its antioxidant properties.
The uniqueness of this compound lies in its specific side chain, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
811461-82-2 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
4-hydroxy-2-(5-methylheptyl)benzoic acid |
InChI |
InChI=1S/C15H22O3/c1-3-11(2)6-4-5-7-12-10-13(16)8-9-14(12)15(17)18/h8-11,16H,3-7H2,1-2H3,(H,17,18) |
Clave InChI |
OQHWOOCIDNJENO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC1=C(C=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



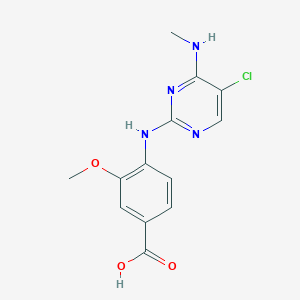
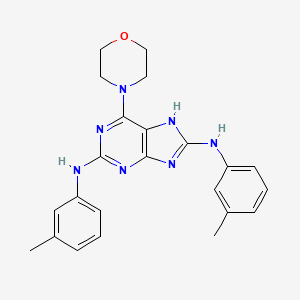
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
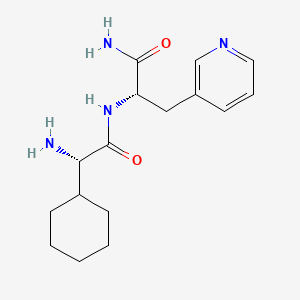
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
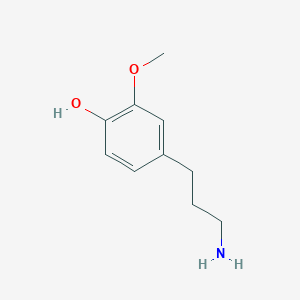
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)

